Benzene, diethenyl-, polymer with ethenylbenzene, brominated

Übersicht

Beschreibung

Benzene, diethenyl-, polymer with ethenylbenzene, brominated is a brominated polymer derived from the polymerization of benzene, diethenyl- and ethenylbenzene. This compound is known for its flame-retardant properties, making it valuable in various industrial applications. The bromination process enhances the polymer’s thermal stability and resistance to combustion.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of benzene, diethenyl-, polymer with ethenylbenzene, brominated involves the polymerization of benzene, diethenyl- and ethenylbenzene, followed by bromination. The polymerization can be initiated using free radical initiators such as benzoyl peroxide or azobisisobutyronitrile. The reaction is typically carried out in an inert atmosphere at elevated temperatures.

Industrial Production Methods: In industrial settings, the polymerization is conducted in large reactors with precise control over temperature and pressure. The bromination step involves the addition of bromine or bromine-containing compounds to the polymer, often in the presence of a catalyst such as iron or aluminum bromide. The process is carefully monitored to ensure uniform bromination and to prevent degradation of the polymer.

Types of Reactions:

Oxidation: The brominated polymer can undergo oxidation reactions, especially at elevated temperatures, leading to the formation of brominated oxidation products.

Reduction: Reduction reactions are less common but can occur under specific conditions, leading to the removal of bromine atoms.

Substitution: The bromine atoms in the polymer can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products:

Oxidation: Brominated oxidation products.

Reduction: De-brominated polymer.

Substitution: Polymers with substituted functional groups.

Wissenschaftliche Forschungsanwendungen

Flame Retardancy in Polymers

Brominated flame retardants (BFRs) like BPS are primarily used to improve the fire resistance of various materials. The bromine content in these compounds plays a crucial role in their effectiveness as flame retardants. Specific applications include:

- Electronics : BPS is utilized in the housings of electronic devices to prevent ignition and limit the spread of flames. Its effectiveness is especially noted in high-impact polystyrene (HIPS) used for televisions and other electronic equipment .

- Textiles : In the textile industry, brominated polymers are incorporated into fabrics to meet stringent fire safety standards. They are often used in upholstery and drapery materials .

- Construction Materials : BPS is also applied in construction materials such as insulation foams and composite panels, where fire resistance is critical for safety compliance .

Compatibility with Other Polymers

BPS can be combined with other polymers to enhance their mechanical properties while maintaining flame retardancy. For example:

- Polypropylene Blends : Recent studies have shown that incorporating elastomer-coated BPS into polypropylene significantly improves both impact strength and fire retardancy. The use of styrene-ethylene-butylene-styrene (SEBS) as a compatibilizer allows for better dispersion of BPS within the polypropylene matrix, leading to enhanced performance .

- Styrene-Based Copolymers : The integration of BPS within styrene-butadiene copolymers has been developed as a stable alternative to traditional flame retardants like hexabromocyclododecane. This approach aims to reduce toxicity while maintaining effective flame retardancy .

Environmental Considerations

While BPS offers significant benefits in terms of fire safety, environmental concerns regarding brominated compounds must be addressed:

- Persistence and Degradation : Research indicates that BPS and similar brominated flame retardants can persist in the environment for extended periods, raising concerns about bioaccumulation and potential toxicity to aquatic organisms . Studies suggest that degradation pathways are slow under normal conditions, necessitating careful management of products containing these compounds .

- Health Implications : There is ongoing research into the developmental neurotoxic effects of BFRs, including potential links to neurodevelopmental disorders in children. Understanding these implications is crucial for regulatory assessments and developing safer alternatives .

Case Study 1: Electronics Industry

A study on the use of brominated flame retardants in electronics highlighted their effectiveness in preventing ignition during thermal events. The incorporation of BPS into HIPS was shown to meet UL94 V-0 flammability standards, making it suitable for consumer electronics.

Case Study 2: Textile Applications

Research conducted on treated textiles demonstrated that fabrics containing brominated polymers exhibited significantly lower flammability compared to untreated samples. This study emphasized the importance of using BFRs like BPS in meeting safety regulations for public spaces.

Summary Table of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Electronics | Housings for TVs and computers | Enhanced fire resistance |

| Textiles | Upholstery and drapery | Compliance with fire safety standards |

| Construction Materials | Insulation foams | Improved safety in building materials |

| Polymer Blends | Polypropylene composites | Increased impact strength and flame retardancy |

Wirkmechanismus

The flame-retardant properties of benzene, diethenyl-, polymer with ethenylbenzene, brominated are primarily due to the presence of bromine atoms. Upon exposure to heat, the bromine atoms release bromine radicals, which interfere with the combustion process by capturing free radicals. This process effectively slows down or prevents the spread of flames. The polymer matrix also contributes to the overall thermal stability and mechanical strength of the material.

Vergleich Mit ähnlichen Verbindungen

Benzene, diethenyl-, polymer with ethenylbenzene, sulfonated: This compound is used in ion exchange resins and water treatment applications.

Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene: Known for its use in adsorbent resins and chromatography.

Uniqueness: Benzene, diethenyl-, polymer with ethenylbenzene, brominated stands out due to its enhanced flame-retardant properties, which are not present in the sulfonated or non-brominated versions. The bromination process significantly improves the polymer’s resistance to combustion, making it highly valuable in applications where fire safety is a critical concern.

Biologische Aktivität

Benzene, diethenyl-, polymer with ethenylbenzene, brominated, is a synthetic polymer commonly used in various industrial applications. This compound's biological activity has garnered attention due to its potential implications for human health and environmental safety. This article synthesizes existing research on its biological effects, including toxicity, potential health risks, and environmental impact.

- Chemical Name : this compound

- CAS Number : 69011-22-9

- Molecular Weight : Varies based on polymerization degree

- Appearance : Dark brown solid, insoluble in cold water

Biological Activity Overview

The biological activity of brominated polymers like benzene, diethenyl-, polymer with ethenylbenzene can be influenced by their chemical structure and the presence of bromine atoms. Bromination generally enhances the compound's resistance to degradation and can influence its interaction with biological systems.

Toxicity Studies

- Acute Toxicity : Studies indicate that acute exposure to high concentrations can lead to irritation of the skin and eyes. However, no significant acute toxic effects were observed in controlled environments .

- Chronic Toxicity : Long-term exposure studies suggest that there are no known significant effects or critical hazards associated with this compound when used as directed in industrial applications .

Case Study 1: Occupational Exposure

A study conducted by LANXESS Corporation assessed the occupational exposure risks associated with handling this polymer during manufacturing processes. It concluded that while there is a potential for exposure during handling and processing, proper safety measures significantly mitigate these risks .

Case Study 2: Environmental Impact Assessment

Research published in the Canada Gazette highlighted that the environmental impact of brominated polymers is minimal under normal usage conditions. The assessment indicated that these compounds do not pose a significant risk to aquatic life or terrestrial ecosystems when managed properly .

Data Tables

| Parameter | Value |

|---|---|

| Solubility in Water | Insoluble in cold water |

| Ignition Temperature | >250°C (>482°F) |

| Occupational Exposure Potential | Moderate during handling |

| Long-Term Health Effects | No known significant effects |

Eigenschaften

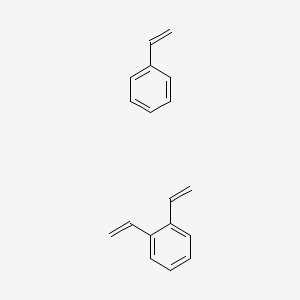

IUPAC Name |

1,2-bis(ethenyl)benzene;styrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10.C8H8/c1-3-9-7-5-6-8-10(9)4-2;1-2-8-6-4-3-5-7-8/h3-8H,1-2H2;2-7H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRJZRDFSQHIFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87924-01-4 | |

| Record name | Benzene, diethenyl-, polymer with ethenylbenzene, brominated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.